BenchChemオンラインストアへようこそ!

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Lipophilicity Membrane permeability Drug-like property optimization

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448035-69-5) is a benzenesulfonamide derivative featuring a furan-3-yl ethylamine side chain and a 4-methoxy-3-methyl-substituted benzene ring. The compound has a molecular weight of 295.36 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 76.9 Ų.

Molecular Formula C14H17NO4S
Molecular Weight 295.35
CAS No. 1448035-69-5
Cat. No. B2994408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
CAS1448035-69-5
Molecular FormulaC14H17NO4S
Molecular Weight295.35
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)OC
InChIInChI=1S/C14H17NO4S/c1-11-9-13(3-4-14(11)18-2)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
InChIKeyAUNNQNOZTLKKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS 1448035-69-5 – Structural and Physicochemical Baseline


N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide (CAS 1448035-69-5) is a benzenesulfonamide derivative featuring a furan-3-yl ethylamine side chain and a 4-methoxy-3-methyl-substituted benzene ring. The compound has a molecular weight of 295.36 g/mol, a computed XLogP3 of 2.2, and a topological polar surface area (TPSA) of 76.9 Ų [1]. These physicochemical parameters place it within the drug-like chemical space but distinguish it from closely related analogs through specific substitution patterns that alter lipophilicity, hydrogen-bonding capacity, and molecular flexibility [2]. The compound is catalogued as a research chemical for medicinal chemistry and chemical biology applications, with a typical commercial purity of 95% .

Why N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Benzenesulfonamides with a furan-3-yl ethyl substituent are not interchangeable because minor variations in the benzene ring substitution pattern produce quantifiable shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and predicted ionization that directly impact solubility, permeability, and molecular recognition [1][2]. The specific 4-methoxy-3-methyl arrangement on the target compound yields a unique combination of XLogP3 (2.2), TPSA (76.9 Ų), and five hydrogen-bond acceptor sites that differs from the unsubstituted parent, the chloro-substituted analog, and the positional isomer [3][4]. These differences are meaningful for structure-activity relationship (SAR) studies, fragment-based design, and any application where precise physicochemical tuning is required. The quantitative evidence below demonstrates exactly where these analogs diverge.

Quantitative Differentiation of N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Unsubstituted and Chloro-Substituted Analogs

The target compound exhibits an XLogP3 of 2.2, intermediate between the unsubstituted analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide (XLogP3 = 1.9) and the 5-chloro-2-methyl analog (XLogP3 = 2.9) [1][2][3]. This 0.3 log-unit increase relative to the unsubstituted parent reflects the contribution of the 4-methoxy and 3-methyl substituents and places the target in a lipophilicity window that better balances aqueous solubility and passive membrane permeability.

Lipophilicity Membrane permeability Drug-like property optimization

Topological Polar Surface Area (TPSA) Differentiation: Impact on Oral Bioavailability Predictions

The target compound has a TPSA of 76.9 Ų, which is 9.2 Ų higher than the unsubstituted parent N-(2-(furan-3-yl)ethyl)benzenesulfonamide (TPSA = 67.7 Ų) [1][2]. This increase arises from the additional methoxy oxygen acceptor and places the target closer to, but still below, the commonly cited 140 Ų threshold for oral absorption, while exceeding the 60-70 Ų range preferred for CNS penetration. The chloro analog shares the 67.7 Ų TPSA of the unsubstituted compound [3].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen-Bond Acceptor (HBA) Count: Target Compound Provides Five HBAs vs. Four in Key Comparators

The target compound possesses five hydrogen-bond acceptor sites (sulfonamide oxygens, methoxy oxygen, furan oxygen), whereas both the unsubstituted parent and the chloro analog possess only four [1][2][3]. The additional HBA originates from the methoxy substituent at the 4-position of the benzene ring and provides an extra interaction site for solvent, protein targets, or co-crystal formers.

Hydrogen bonding Molecular recognition Solubility

Predicted Acid Dissociation Constant (pKa): Target Compound Sulfonamide NH Acidity

The predicted pKa of the target compound's sulfonamide NH proton is 11.72 ± 0.50, indicating that the compound remains predominantly neutral at physiological pH (7.4) but can undergo deprotonation under strongly basic conditions . This predicted value serves as a reference point for comparing ionization-dependent properties such as solubility, logD, and protein binding against analogs for which similar predictions can be generated.

Ionization state pH-dependent solubility Formulation

Molecular Flexibility: Rotatable Bond Count Distinguishes Target from Unsubstituted Analog

The target compound contains six rotatable bonds (ethyl linker: 2 bonds; methoxy: 1 bond; sulfonamide S-N: 1 bond; furan attachment: 1 bond; benzene ring orientation: 1 bond) compared to five rotatable bonds in the unsubstituted and chloro analogs, which lack the methoxy rotor [1][2][3]. The positional isomer N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide also has six rotatable bonds [4] but differs in the spatial orientation of the methoxy and methyl substituents.

Conformational flexibility Entropy of binding Crystallization

Optimal Research and Industrial Application Scenarios for N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity

The target compound's XLogP3 of 2.2 fills a specific lipophilicity gap between the more polar unsubstituted analog (1.9) and the more lipophilic chloro analog (2.9) [1]. This makes it a preferred choice for SAR studies where fine-tuning logP by ~0.3 units is critical for optimizing ADME properties without introducing halogen atoms that may pose metabolic or toxicological liabilities.

Fragment-Based and Structure-Guided Drug Design

With five hydrogen-bond acceptor sites and a TPSA of 76.9 Ų, the target compound offers one additional HBA and 9.2 Ų more polar surface area than the unsubstituted parent [2][3]. This differentiated HBA profile supports its use as a fragment-like scaffold for exploring hydrogen-bonding interactions in target binding sites, particularly for proteins with polar active sites such as carbonic anhydrases or sulfotransferases.

Physicochemical Property Optimization Studies

The compound's predicted pKa of 11.72 and six rotatable bonds distinguish it from less substituted analogs [4]. These properties make it suitable as a reference compound in systematic studies of how methoxy and methyl substitution on the benzenesulfonamide core affects solubility, logD, permeability, and metabolic stability across a congeneric series.

Chemical Biology Probe Development with Defined Ionization Profile

Because the target compound remains fully neutral at physiological pH (predicted pKa 11.72), it is appropriate for cellular assays where pH-dependent ionization could confound activity readouts . This contrasts with analogs bearing electron-withdrawing groups (e.g., chloro) that may lower the sulfonamide pKa and introduce partial ionization at pH 7.4.

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.